molecular formula C13H15NO2 B8214281 3-Ethynyl-N-(4-hydroxybutyl)benzamide

3-Ethynyl-N-(4-hydroxybutyl)benzamide

Cat. No.: B8214281
M. Wt: 217.26 g/mol
InChI Key: ZHUATNJAZNEAJO-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(4-hydroxybutyl)benzamide is a benzamide derivative characterized by an ethynyl group at the 3-position of the benzene ring and a 4-hydroxybutyl substituent on the amide nitrogen. The ethynyl group may enhance binding interactions in kinase inhibitors, while the hydroxybutyl chain could influence solubility or chelation properties.

Properties

IUPAC Name

3-ethynyl-N-(4-hydroxybutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-11-6-5-7-12(10-11)13(16)14-8-3-4-9-15/h1,5-7,10,15H,3-4,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUATNJAZNEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-N-(4-hydroxybutyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Hydroxybutyl Group: The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxybutyl halide reacts with the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxybutyl group can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or nitric acid.

Major Products:

    Oxidation: Formation of 3-Ethynyl-N-(4-oxobutyl)benzamide or 3-Ethynyl-N-(4-carboxybutyl)benzamide.

    Reduction: Formation of 3-Ethyl-N-(4-hydroxybutyl)benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-Ethynyl-N-(4-hydroxybutyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxybutyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-Substituent Effects

The 4-hydroxybutyl group on the amide nitrogen distinguishes the target compound from analogs:

  • N-(4-Hydroxybutyl) in Chelators : Compound 6c (tris[2,3-bis(benzyloxy)-N-(4-hydroxybutyl)benzamide] ester, ) was synthesized with 71% yield. Deprotection yielded 7c (tris[2,3-bis(hydroxy)-N-(4-hydroxybutyl)benzamide] ester), highlighting the hydroxybutyl group’s stability during synthesis .
  • Comparison with Shorter Chains : N-(3-hydroxypropyl) analogs (e.g., 6a, 7a) showed similar synthesis yields (68–99%), indicating chain length minimally affects synthetic efficiency but may alter chelation or solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name/Structure Substituents Biological Activity/Property Reference
3-Ethynyl-N-(4-hydroxybutyl)benzamide 3-ethynyl, N-(4-hydroxybutyl) Not explicitly reported N/A
Compound 17 (2-tetradecanoylamino-3-carboxy) 2-acylamino, 3-carboxyphenyl 79% PCAF HAT inhibition
Compound 6c () N-(4-hydroxybutyl), trisubstituted Synthesis yield: 71%; Chelation potential
Compound 1 () 3-ethynyl, trifluoromethyl, methylpiperazine c-KIT mutant inhibition
A8 () N-(4-hydroxyphenyl)thiourea 86.6% antioxidant inhibition
16b () Chloro, trimethoxyphenyl High tubulin binding affinity

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